3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and related compounds involves several chemical reactions. Wagner et al. (1993) described the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, highlighting reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or by reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3- oxazines with amines to yield carboxylic acid alkylesters of this structure, demonstrating antianaphylactic activity (Wagner et al., 1993).
Molecular Structure Analysis
Investigations into the molecular structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide reveal complex interactions and potential for diverse chemical modifications. El-Dean et al. (2009) focused on the synthesis and reactions of this compound to develop functionalized thieno[2,3-b:4,5-b']dipyridines, indicating the compound's versatile scaffold for further chemical exploration (El-Dean et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide allows for the creation of various derivatives with significant properties. Stroganova et al. (2019) detailed the oxidation of this compound with bleach to form dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing the compound's potential for generating complex molecular structures through relatively simple chemical reactions (Stroganova et al., 2019).
Scientific Research Applications
Synthesis of Novel Compounds
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and its derivatives are primarily used in the synthesis of novel compounds. For example, its reaction with carbon disulphide yields pyridothienopyrimidines, which can further react to form various derivatives like pyrido[3",2":4',5']thieno[3',2':4,5]pyrimido[2,1-b][1,3] thiazines and others (Bakhite, Radwan, & El-Dean, 2000).
Antiproliferative Activity
This compound has been studied for its potential antiproliferative properties. A study explored the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, indicating that certain modifications at key functional groups can enhance activity (van Rensburg et al., 2017).
Antimicrobial Activity
Some derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide have been synthesized and tested for antimicrobial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (El-Essawy et al., 2010).
Synthesis of Heterocyclic Compounds
Another application is in the synthesis of various heterocyclic compounds. For instance, its reaction with iso(and isothio)cyanates under microwave irradiation leads to the formation of thieno[2,3-d]pyrimidines, which are valuable in heterocyclic chemistry (Davoodnia et al., 2009).
Potential Therapeutic Applications
Studies also indicate its use in synthesizing compounds with potential therapeutic applications, such as anti-Alzheimer and anti-COX-2 agents (Attaby et al., 2009).
Formation of Dimeric Compounds
An interesting application is observed in its oxidation with bleach, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines. This unusual reaction showcases its potential in synthetic organic chemistry (Stroganova et al., 2019).
Synthesis of Polycyclic Compounds
The compound is also instrumental in synthesizing polycyclic compounds. For example, its reaction with phthalic anhydride leads to thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivatives, with some showing UV fluorescence (Dotsenko et al., 2021).
properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLKCQDZJOSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346601 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
CAS RN |
67795-42-0 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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